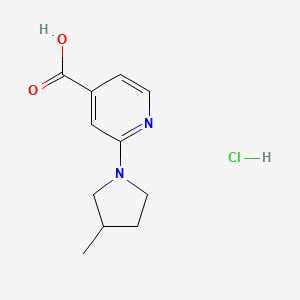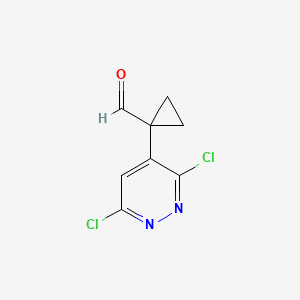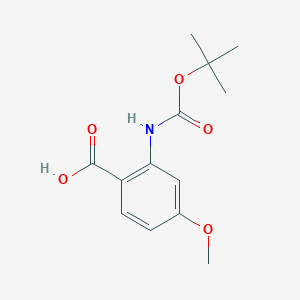
4-Methoxy-2-N-boc-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Tert-butoxycarbonyl)amino)-4-methoxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a methoxy group on a benzoic acid core. This compound is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-methoxybenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction can be carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for Boc-protected compounds often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow microreactor systems has been explored to improve efficiency and safety in the production of tert-butoxycarbonyl derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-4-methoxybenzoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Applications De Recherche Scientifique
2-((Tert-butoxycarbonyl)amino)-4-methoxybenzoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amino acids in peptide synthesis.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and intermediates for various applications.
Mécanisme D'action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-methoxybenzoic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. The deprotection process involves protonation of the carbonyl oxygen, followed by elimination and decarboxylation to release the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmethoxycarbonyl (Cbz) protected compounds: These compounds use a benzyl group for protection, which is stable under acidic and basic conditions but requires catalytic hydrogenation for removal.
Methoxycarbonyl derivatives: These compounds use a methoxy group for protection but are less stable compared to Boc-protected compounds.
Uniqueness
2-((Tert-butoxycarbonyl)amino)-4-methoxybenzoic acid is unique due to the stability provided by the tert-butyl group, which facilitates easy removal under mild acidic conditions. This makes it a preferred choice for protecting amino groups in various synthetic applications .
Propriétés
Formule moléculaire |
C13H17NO5 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-10-7-8(18-4)5-6-9(10)11(15)16/h5-7H,1-4H3,(H,14,17)(H,15,16) |
Clé InChI |
KIMKLBYCZJUQPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


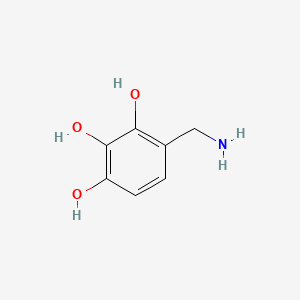
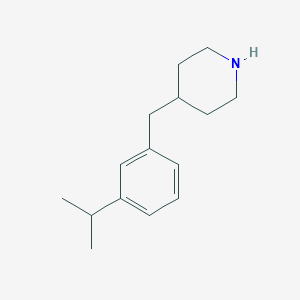
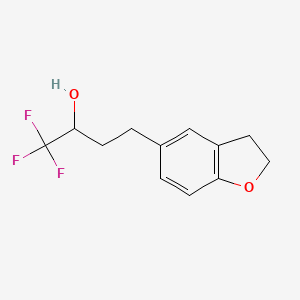
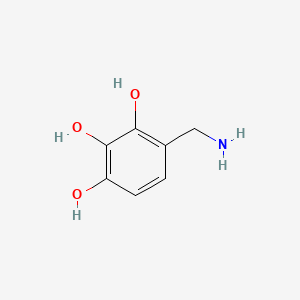
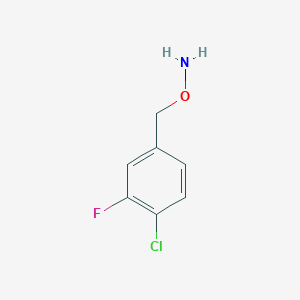
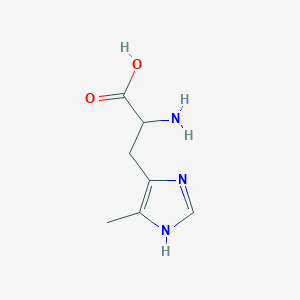
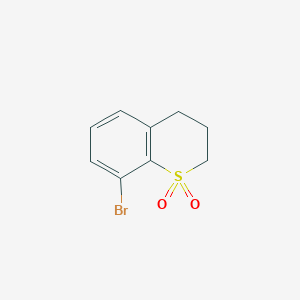


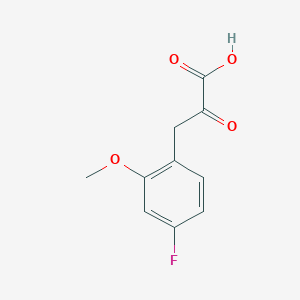
![3-[(Oxan-2-yl)methyl]piperidine](/img/structure/B13610790.png)

